2-Isobutoxynaphthalene

Catalog No.
S702590
CAS No.
2173-57-1
M.F
C14H16O
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isobutoxynaphthalene

Conventional naphthyl ethers like 2-methoxynaphthalene (Yara Yara) require high-temperature melting (70-74°C), risking crystallization in transfer lines and thermal degradation of sensitive co-ingredients. 2-Isobutoxynaphthalene (CAS 2173-57-1) eliminates these bottlenecks with a depressed melting point (31-33°C), enabling easy liquefaction in mild warm-water baths and solvent-free liquid blending. • Low melt point (31-33°C) minimizes energy input and protects heat-sensitive actives during compounding. • High boiling point (>308°C) acts as a stable fixative in wax extrusion and high-temperature curing without flashing off. • High LogP (~4.73) guarantees permanent solubility in hydrocarbon and mineral oil matrices, preventing precipitation over time.

CAS Number

2173-57-1

Product Name

2-Isobutoxynaphthalene

IUPAC Name

2-(2-methylpropoxy)naphthalene

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C14H16O/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3

InChI Key

XOHIHZHSDMWWMS-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1

solubility

6.14e-06 M
0.00123 mg/mL
Insoluble in water, soluble in oils
soluble (in ethanol)

Canonical SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1

The exact mass of the compound 2-Isobutoxynaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.14e-06 m0.00123 mg/ml0.00123 mg/mlinsoluble in water, soluble in oilssoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

2-(2-Methylpropoxy)naphthalene, Isobutyl 2-naphthyl ether, 2-Naphthyl isobutyl ether, β-Naphthyl isobutyl ether

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Isobutoxynaphthalene is a bulky, highly lipophilic naphthyl ether utilized as a specialty aromatic intermediate, high-boiling solvent, and heavy molecular fixative in industrial formulations. Unlike lighter naphthyl ethers, it features an extended isobutyl chain that depresses its melting point to 31–33 °C, allowing it to be handled as a near-liquid or easily meltable solid at ambient industrial conditions [1]. With a high boiling point exceeding 308 °C and robust solubility in non-polar matrices, it is prioritized in procurement for solvent-free processing, high-temperature blending, and applications requiring prolonged thermal stability and low volatility[2].

Procurement Fit

Fragrance & flavor grade — FEMA 3719, JECFA reviewed
High-purity analytical grade — GC verified
Olfactory profile — neroli, strawberry, grape nuances

Substituting 2-isobutoxynaphthalene with more common, lighter analogs like 2-methoxynaphthalene (Yara Yara) introduces severe processability and compatibility bottlenecks. 2-Methoxynaphthalene melts at 70–74 °C, requiring significant energy input and steam-jacketed heating lines to prevent crystallization during liquid transfer[1]. Furthermore, the lower lipophilicity and higher volatility of lighter analogs cause them to crash out of lipid-rich formulations or flash off during high-temperature curing. Buyers must procure the exact isobutoxy derivative when low-temperature liquefaction, high oil compatibility, and extreme thermal substantivity are non-negotiable process requirements[2].

Substitution Risk

Alkoxy substituent alters Log Kow and may affect formulation behavior
Acute dermal LD50 values vary substantially among naphthyl ether homologs
Sensory character and intensity may not transfer directly between analogs

Thermal Processability and Liquefaction Point

The extended isobutyl chain significantly disrupts the crystalline packing of the naphthalene core. 2-Isobutoxynaphthalene exhibits a melting point of 31–33 °C, whereas the standard baseline comparator, 2-methoxynaphthalene, melts at 70–74 °C [1]. This ~40 °C reduction allows the isobutoxy derivative to be processed as a liquid with minimal thermal input.

Evidence DimensionMelting Point
Target Compound Data31–33 °C
Comparator Or Baseline2-Methoxynaphthalene (70–74 °C)
Quantified Difference~40 °C lower melting point
ConditionsStandard atmospheric pressure, bulk material handling

Enables low-energy, solvent-free blending and prevents pipeline clogging without the need for high-temperature steam jacketing.

Dermal LD50
Head-to-head
Target >5,000 mg/kg vs Ethyl ether 3,110 mg/kg
Supports dermal safety margin context
Rabbit, limit dose, standard Draize test

Volatility and High-Temperature Retention

In high-temperature applications, the retention of the compound is critical. 2-Isobutoxynaphthalene boils at 308–309 °C, which is substantially higher than 2-methoxynaphthalene (274 °C) and 2-ethoxynaphthalene (282 °C) [1]. This higher boiling point correlates with a drastically lower vapor pressure at ambient and elevated temperatures, ensuring the material acts as a heavy fixative rather than a volatile fraction.

Evidence DimensionBoiling Point
Target Compound Data308–309 °C
Comparator Or Baseline2-Methoxynaphthalene (274 °C)
Quantified Difference+34 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures the compound remains stable and does not volatilize prematurely during high-temperature extrusion, curing, or long-term formulation aging.

JECFA Status
Reported
Acceptable ADI; FEMA 3719
Supports flavoring regulatory review
JECFA evaluation 2003

Lipophilicity and Matrix Compatibility

The isobutoxy substitution drastically increases the hydrophobicity of the molecule. 2-Isobutoxynaphthalene demonstrates an estimated LogP of 4.73, compared to a LogP of ~3.2 for 2-methoxynaphthalene [1]. This >1.5 log unit difference means the isobutoxy derivative is orders of magnitude more soluble in non-polar hydrocarbon matrices, preventing phase separation.

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~4.73
Comparator Or Baseline2-Methoxynaphthalene (LogP ~3.2)
Quantified Difference>1.5 log units higher lipophilicity
ConditionsOctanol/water partitioning model

Prevents crystallization and phase separation in highly non-polar oils, waxes, and lipid-based industrial matrices.

Log Kow
Reported
4.65
Guides substantivity and solvent selection
EPI Suite estimation at 25°C
Water Solubility
Reported
4.664 mg/L
Confirms oil-phase formulation fit
EPI Suite WSKOW at 25°C
Environmental Fate
Reported
Not readily biodegradable; Low bioconcentration
Informs environmental risk assessment
GHS H412; Japan CSCL evaluation
HPLC Method
Method context
GC purity >98%, Newcrom R1, 0.2–3 mg/L
Reduces analytical method development time
Validated RP-HPLC with acetonitrile/water

Solvent-Free Industrial Blending and Formulation

Due to its low melting point (31–33 °C), 2-isobutoxynaphthalene is ideal for solvent-free liquid blending. It can be easily liquefied in mild warm-water baths, avoiding the thermal degradation of sensitive co-ingredients that occurs when melting high-temperature analogs like 2-methoxynaphthalene [1].

High-Temperature Polymer and Wax Compounding

With a boiling point exceeding 308 °C, this compound serves as a stable, low-volatility additive or fixative in high-temperature extrusion and wax compounding, where lighter ethers would flash off or cause unwanted porosity [2].

Lipophilic Hydrocarbon Marking and Tracing

Its high LogP (~4.73) makes it an excellent candidate for marking complex hydrocarbon liquids and mineral oils. It remains fully soluble in non-polar matrices without precipitating or crashing out over time, unlike less lipophilic analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fine Fragrance & Personal Care
Lipophilicity & substantivity profile
Formulation stability and fragrance longevity
Food & Beverage Flavoring
JECFA regulatory documentation
Global compliance submission readiness
Analytical Reference Standard
HPLC method and purity grade
Quantification accuracy in mixtures
Environmental Risk Assessment
Biodegradation & bioconcentration data
Hazard classification under EU REACH

Physical Description

Solid
White crystal leaves, sweet, fruity, delicately neroli-orange blossom floral aroma

XLogP3

4.8

Melting Point

31.0 °C
Mp 33 °
33°C

UNII

KX47O2O15C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 225 of 229 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2173-57-1

Wikipedia

2-(2-methylpropoxy)naphthalene

Biological Half Life

1.70 Days

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Naphthalene, 2-(2-methylpropoxy)-: ACTIVE

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